ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
Ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic indole derivative characterized by a pyrrolidine-substituted ethyl chain at the indole nitrogen, a sulfonyl acetamido linker, and a benzoate ester group. Its synthesis likely involves formylation of indole, alkylation with bromoacetate derivatives, sulfonation, and subsequent coupling to a benzoate ester precursor, as inferred from analogous synthetic routes .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-2-34-25(31)18-9-11-19(12-10-18)26-23(29)17-35(32,33)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTJUMBKPHIPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Indole Synthesis: The indole moiety is often synthesized via Fischer indole synthesis or other established methods.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides under basic conditions.
Amidation: The sulfonylated indole is reacted with an acetamido derivative to form the desired amide linkage.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes an indole moiety, a sulfonamide group, and a pyrrolidine ring. Its molecular formula is C20H25N3O4S, and it has a molecular weight of approximately 397.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of drug discovery.
Anticancer Activity
Recent studies have indicated that derivatives of indole and sulfonamide compounds exhibit significant anticancer properties. Ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate has been evaluated for its efficacy against various cancer cell lines.
Case Study:
In vitro assays conducted on human leukemia cell lines (K562, HL60, U937) demonstrated that this compound induces apoptosis and inhibits cell proliferation. The IC50 values obtained from these studies suggest that the compound effectively reduces cell viability at low concentrations, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15 | Apoptosis induction |
| HL60 | 10 | Cell cycle arrest |
| U937 | 12 | Inhibition of signaling pathways |
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways.
Case Study:
A study assessing the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli revealed significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Pharmacological Insights
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The sulfonyl and amide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs to highlight key differences in substituents, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
*Calculated based on BA99233’s molecular weight minus oxygen from morpholine .
Physicochemical Properties
- Lipophilicity : The target compound’s pyrrolidine substituent (logP ~2.5–3.0, estimated) is less polar than BA99233’s morpholine (logP ~1.5–2.0), favoring better membrane permeability .
- Solubility: Morpholine-containing analogs (e.g., BA99233) may exhibit higher aqueous solubility due to the oxygen atom, whereas the phenylamino analog () is more hydrophobic .
- Stability : Benzoate esters (target, BA99233) are prone to hydrolysis in vivo, unlike hydrazones (), which are more stable but less metabolically labile .
Biological Activity
Ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes an indole moiety, a pyrrolidine ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 438.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with phosphodiesterase (PDE) enzymes, particularly PDE4D, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can lead to reduced inflammatory responses and enhanced cognitive functions .
Biological Activities
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activities. For instance, selective PDE4D inhibitors are being investigated for their potential in treating various cancers, including hepatocellular carcinoma and breast cancer, by modulating tumor microenvironments and inhibiting tumor growth .
Neuroprotective Effects
Research highlights the neuroprotective potential of this compound through its action on PDE4D. Inhibiting this enzyme can enhance synaptic plasticity and memory consolidation, making it a candidate for neurodegenerative disease therapies such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
The compound's ability to elevate cAMP levels also correlates with decreased expression of pro-inflammatory cytokines (e.g., TNF, IL-17) and increased regulatory cytokines (e.g., IL-10). This dual action positions it as a promising anti-inflammatory agent .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
